molecular formula C16H15NO3 B1209465 Apohemanthamine

Apohemanthamine

Cat. No.: B1209465
M. Wt: 269.29 g/mol
InChI Key: QMGIUGSXVRJVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apohemanthamine is a chemical compound primarily identified for industrial applications, as indicated in its Globally Harmonized System (GHS) product identifier documentation .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

InChI

InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2

InChI Key

QMGIUGSXVRJVRE-UHFFFAOYSA-N

SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

Canonical SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

Synonyms

apohaemanthamine
apohemanthamine

Origin of Product

United States

Comparison with Similar Compounds

Due to the scarcity of direct data on Apohemanthamine, comparisons are extrapolated from structurally or functionally related compounds mentioned in the evidence. Below is an analysis of compounds that may share contextual similarities:

Tromethamine

Tromethamine (C₄H₁₁NO₃), a widely documented compound, serves as a buffering agent in pharmaceuticals and biochemical research. Key comparisons include:

Property This compound Tromethamine
Primary Use Industrial applications Pharmaceutical buffering
Structural Features Undefined Amino alcohol with hydroxyl groups
Regulatory Status No safety or toxicity data Listed in HMDB, DrugBank, and EPA
Classification GHS industrial identifier WHO ATC, MeSH, and GHS categories

Key Differences :

  • Tromethamine has well-established pharmacological roles, whereas this compound’s industrial use lacks detailed mechanistic or safety data.
  • Tromethamine is extensively regulated across multiple databases (e.g., HMDB, DrugBank), while this compound’s documentation is minimal .
Amphetamine Analogues

For example:

  • Methamphetamine : A derivative with enhanced lipophilicity and potency, subject to stringent forensic analysis protocols .

Comparison Challenges :

  • No structural or functional overlap between this compound and amphetamines is confirmed in the evidence.
  • Analytical methods for amphetamines (e.g., presumptive tests, chromatography ) are irrelevant to this compound without further data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apohemanthamine
Reactant of Route 2
Apohemanthamine

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